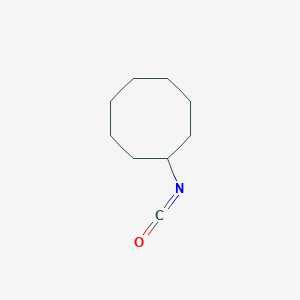

Cyclooctyl isocyanate

Description

The exact mass of the compound Cyclooctyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclooctyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclooctyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isocyanatocyclooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-8-10-9-6-4-2-1-3-5-7-9/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKPRMWZTPVYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496086 | |

| Record name | Isocyanatocyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-70-0 | |

| Record name | Isocyanatocyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclooctyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Cyclooctyl Isocyanate: A Technical Guide for Advanced Research

This guide provides an in-depth exploration of the synthesis and characterization of cyclooctyl isocyanate, a valuable reagent in organic synthesis and drug discovery. The content herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven protocols. We will delve into the chemical principles underpinning reliable synthetic routes and detail the analytical techniques essential for verifying the compound's identity and purity.

Introduction: The Versatility of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly reactive and versatile functional group in organic chemistry. Its electrophilic carbon atom readily reacts with a wide range of nucleophiles, including alcohols, amines, and water, to form carbamates, ureas, and amines (after decarboxylation of the intermediate carbamic acid), respectively. This reactivity makes isocyanates crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers, most notably polyurethanes.

Cyclooctyl isocyanate, with its bulky, non-planar eight-membered ring, offers unique steric and conformational properties. These characteristics can be strategically employed in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The cyclooctyl moiety can enhance lipophilicity, influence binding to biological targets, and alter metabolic stability.

This guide will focus on a robust and widely applicable method for the synthesis of cyclooctyl isocyanate: the Curtius rearrangement. This method provides a reliable alternative to the use of highly toxic phosgene and its derivatives.

Part 1: Synthesis of Cyclooctyl Isocyanate via the Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[1][2] It is a reliable method for producing isocyanates from carboxylic acids and their derivatives.[3][4] The reaction proceeds through a concerted mechanism, ensuring the retention of the stereochemistry of the migrating group.[1]

The overall transformation from cyclooctanecarboxylic acid to cyclooctyl isocyanate via the Curtius rearrangement is depicted below:

Caption: Figure 1. Synthesis of Cyclooctyl Isocyanate via Curtius Rearrangement.

Experimental Protocol: Curtius Rearrangement of Cyclooctanecarboxylic Acid

This two-step protocol details the conversion of cyclooctanecarboxylic acid to cyclooctyl isocyanate.

Step 1: Synthesis of Cyclooctanecarbonyl Azide

Causality: The carboxylic acid is first converted to a more reactive acyl chloride, which readily undergoes nucleophilic substitution with sodium azide to form the acyl azide intermediate. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.[5]

Materials:

-

Cyclooctanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Sodium azide (NaN₃)

-

Anhydrous dichloromethane (DCM) or toluene

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a solution of cyclooctanecarboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude cyclooctanecarbonyl chloride in anhydrous acetone or DCM.

-

In a separate flask, prepare a solution of sodium azide (1.5 eq) in a minimal amount of water and dilute with acetone.

-

Slowly add the acyl chloride solution to the sodium azide solution at 0 °C with vigorous stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by adding cold water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclooctanecarbonyl azide.

Safety Note: Acyl azides are potentially explosive and should be handled with care. Avoid heating the crude product and use it immediately in the next step.

Step 2: Thermal Rearrangement to Cyclooctyl Isocyanate

Causality: Heating the acyl azide in an inert solvent induces the concerted rearrangement, leading to the expulsion of stable nitrogen gas and the formation of the isocyanate. The temperature must be carefully controlled to ensure complete rearrangement without promoting unwanted side reactions.

Materials:

-

Crude cyclooctanecarbonyl azide

-

Anhydrous toluene or benzene

Procedure:

-

Dissolve the crude cyclooctanecarbonyl azide in anhydrous toluene.

-

Heat the solution to reflux (approximately 80-110 °C, depending on the solvent) and maintain for 1-2 hours, or until the evolution of nitrogen gas ceases. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).[5]

-

Cool the reaction mixture to room temperature.

-

The resulting solution of cyclooctyl isocyanate can be used directly for subsequent reactions or purified by vacuum distillation.

Part 2: Characterization of Cyclooctyl Isocyanate

Thorough characterization is imperative to confirm the successful synthesis and purity of the target compound. A combination of spectroscopic techniques provides a comprehensive analytical workflow.

Caption: Figure 2. Analytical Workflow for Characterization.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for cyclooctyl isocyanate.

| Technique | Expected Observations |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Strong, sharp absorption band for the asymmetric N=C=O stretch at approximately 2250-2285 cm⁻¹. Disappearance of the acyl azide peak at ~2140 cm⁻¹ from the starting material. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Multiplet for the proton on the carbon alpha to the NCO group (CH-NCO) shifted downfield compared to the other ring protons. Complex, overlapping multiplets for the remaining 14 protons of the cyclooctyl ring. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Resonance for the isocyanate carbon (-N=C =O) at approximately 122-125 ppm.[6] Resonance for the carbon alpha to the NCO group (C H-NCO) shifted downfield relative to other methylene carbons in the ring. Multiple resonances for the other carbons of the cyclooctyl ring. |

| MS (Mass Spectrometry) | Expected molecular ion peak [M]⁺ corresponding to the molecular weight of C₉H₁₅NO (153.22 g/mol ).[7] |

Detailed Spectroscopic Analysis

-

FTIR Spectroscopy: The most telling feature in the IR spectrum of cyclooctyl isocyanate is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate functional group. This peak is typically found in a relatively uncongested region of the spectrum, making it a reliable diagnostic tool for confirming the presence of the desired product and for monitoring the reaction progress.

-

¹H NMR Spectroscopy: The proton on the carbon directly attached to the electron-withdrawing isocyanate group is expected to be the most deshielded of the aliphatic protons, appearing as a multiplet at a lower field. The remaining fourteen protons of the flexible cyclooctyl ring will likely give rise to a series of complex and overlapping multiplets in the upfield region of the spectrum.

-

¹³C NMR Spectroscopy: The carbon atom of the isocyanate group is expected to have a characteristic chemical shift in the range of 122-125 ppm.[6] The carbon atom of the cyclooctyl ring bonded to the nitrogen will also be shifted downfield. The remaining seven carbon atoms of the cyclooctane ring will appear as a set of signals in the aliphatic region, with their exact chemical shifts influenced by the ring's conformation.

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized cyclooctyl isocyanate. The molecular ion peak (M⁺) should be observed at m/z = 153.[7] Further fragmentation patterns can also be analyzed to support the proposed structure.

Conclusion

This technical guide has detailed a reliable and accessible method for the synthesis of cyclooctyl isocyanate via the Curtius rearrangement, a process that circumvents the need for hazardous reagents like phosgene. The provided experimental protocol, coupled with a comprehensive characterization workflow, equips researchers with the necessary tools to confidently prepare and validate this important synthetic intermediate. The unique structural features of cyclooctyl isocyanate make it a compelling building block for the development of novel therapeutics and other advanced materials. By understanding the underlying chemical principles and adhering to the detailed methodologies presented, scientists can effectively incorporate this versatile reagent into their research endeavors.

References

-

Chem-Station. (2014, October 6). Hofmann Rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of different isomer mixtures of 4,4'-dicyclohexyl methane diisocyanate. Retrieved from [Link]

-

Organic Syntheses. (2008). Working with Hazardous Chemicals. Retrieved from [Link]

-

Vapourtec. (n.d.). A Modular Flow Reactor for Performing Curtius Rearrangements as a Continuous Flow Process. Retrieved from [Link]

-

NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

PubChemLite. (n.d.). Cyclooctyl isocyanate (C9H15NO). Retrieved from [Link]

- Google Patents. (n.d.). US3725450A - Process for the preparation of isocyanates from acyl azides.

-

ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1.... Retrieved from [Link]

-

NIST WebBook. (n.d.). Cyclooctyl alcohol. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclopentyl isocyanate. Retrieved from [Link]

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

-

DTIC. (n.d.). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A 13C-NMR and IR study of isocyanides and some of their complexes. Retrieved from [Link]

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. spectrabase.com [spectrabase.com]

- 4. orgsyn.org [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - Cyclooctyl isocyanate (C9H15NO) [pubchemlite.lcsb.uni.lu]

Cyclooctyl Isocyanate: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Introduction: The Versatile Role of Cyclooctyl Isocyanate in Modern Chemistry

Cyclooctyl isocyanate is a key chemical intermediate characterized by the reactive isocyanate functional group (-N=C=O) attached to a cyclooctyl ring. This unique structural combination imparts a balance of reactivity and steric bulk, making it a valuable reagent in organic synthesis, polymer chemistry, and drug discovery. The large, flexible cyclooctyl group can influence the physical and chemical properties of the resulting molecules, such as solubility, crystallinity, and biological activity. This guide provides an in-depth exploration of the chemical properties, reactivity profile, and practical applications of cyclooctyl isocyanate for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Cyclooctyl Isocyanate

A thorough understanding of the physicochemical properties of cyclooctyl isocyanate is fundamental for its safe handling, storage, and application in chemical reactions. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 4747-70-0 | [1] |

| Molecular Formula | C₉H₁₅NO | [1] |

| Molecular Weight | 153.22 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | Not explicitly available; estimated to be higher than cyclohexyl isocyanate (168 °C) | [3] |

| Density | Not explicitly available; estimated to be similar to cyclohexyl isocyanate (0.98 g/mL) | [3] |

| Solubility | Reacts with water. Soluble in many organic solvents (e.g., ethers, chlorinated hydrocarbons). | [2][3] |

| Vapor Pressure | Lower than smaller alkyl isocyanates. | |

| Flash Point | Flammable liquid. | [4] |

Reactivity Profile: A Tale of Electrophilicity and Steric Influence

The reactivity of cyclooctyl isocyanate is dominated by the highly electrophilic carbon atom of the isocyanate group. This functional group readily reacts with a wide range of nucleophiles. The cyclooctyl moiety, being a bulky aliphatic group, sterically hinders the approach of nucleophiles to some extent, which can modulate its reactivity compared to smaller linear or less bulky cyclic alkyl isocyanates.

Reaction with Nucleophiles

The general mechanism involves the nucleophilic attack on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

1. Reaction with Alcohols to Form Urethanes: Cyclooctyl isocyanate reacts with alcohols to form N-cyclooctyl urethanes (carbamates). This reaction is fundamental in polyurethane chemistry. The reaction is typically catalyzed by tertiary amines or organotin compounds.[5][6]

2. Reaction with Amines to Form Ureas: Primary and secondary amines react rapidly with cyclooctyl isocyanate to produce N,N'-substituted ureas. This reaction is generally faster than the reaction with alcohols.[7][8]

3. Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine (cyclooctylamine) and carbon dioxide.[7] This reaction is often undesirable in urethane synthesis as it can lead to side products and foaming.

4. Other Nucleophilic Additions: Cyclooctyl isocyanate can also react with other nucleophiles such as thiols (to form thiocarbamates) and carboxylic acids (to form amides after decarboxylation).[7][9]

Cyclotrimerization

In the presence of specific catalysts, such as tertiary amines or phosphines, cyclooctyl isocyanate can undergo cyclotrimerization to form a highly stable, six-membered isocyanurate ring. This reaction is utilized in the production of polyisocyanurate foams with enhanced thermal stability.[10]

Comparative Reactivity

The reactivity of isocyanates is influenced by the electronic and steric nature of the substituent.

-

Aromatic vs. Aliphatic: Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring.[11]

-

Steric Hindrance: The bulky cyclooctyl group can decrease the reaction rate compared to less sterically hindered alkyl isocyanates like methyl or ethyl isocyanate. However, its reactivity is expected to be in the same order of magnitude as other cycloalkyl isocyanates like cyclohexyl isocyanate.

The following diagram illustrates the general reactivity of cyclooctyl isocyanate with various nucleophiles.

Caption: Reactivity of Cyclooctyl Isocyanate with Nucleophiles.

Experimental Protocol: Synthesis of a Urea Derivative

This section provides a detailed, step-by-step methodology for the synthesis of a urea derivative from cyclooctyl isocyanate, a common application of its reactivity.

Objective: To synthesize N-benzyl-N'-cyclooctylurea.

Materials:

-

Cyclooctyl isocyanate (1.0 eq)

-

Benzylamine (1.0 eq)

-

Anhydrous acetonitrile (MeCN)

-

Dowex® 50WX8-200 resin

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Microwave reactor (optional, for accelerated reaction)

-

Rotary evaporator

Procedure: [12]

-

To a solution of cyclooctyl isocyanate (0.318 mmol) in anhydrous acetonitrile (1.5 mL) in a round-bottom flask, add benzylamine (0.318 mmol).

-

Stir the reaction mixture at room temperature for 3 hours. For an accelerated reaction, the mixture can be heated under microwave irradiation at 70 °C for 3 hours.[12]

-

After the reaction is complete (monitored by TLC or LC-MS), evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in methanol.

-

Add a small amount of Dowex® 50WX8-200 resin to the solution to quench any unreacted amine.

-

Stir the mixture for 15 minutes at room temperature.

-

Filter the mixture to remove the resin.

-

Evaporate the methanol to yield the final product, N-benzyl-N'-cyclooctylurea.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The following workflow diagram illustrates the synthesis process.

Caption: Workflow for the Synthesis of N-benzyl-N'-cyclooctylurea.

Applications in Drug Development

The isocyanate functional group is a valuable tool in medicinal chemistry for the construction of urea and urethane linkages, which are common motifs in biologically active molecules.[2] While specific examples detailing the use of cyclooctyl isocyanate in marketed drugs are not abundant, its application as a synthetic intermediate in the exploration of novel chemical entities is plausible. The cyclooctyl group can be incorporated to enhance lipophilicity, which can improve membrane permeability and oral bioavailability of a drug candidate. Furthermore, the conformational flexibility of the cyclooctyl ring can allow for optimal binding to a biological target. The general strategy involves using cyclooctyl isocyanate to connect different molecular fragments to generate libraries of compounds for screening.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of cyclooctyl isocyanate and its derivatives.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of cyclooctyl isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears in the range of 2250-2280 cm⁻¹.[13][14] The disappearance of this peak is a reliable indicator of the completion of a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of cyclooctyl isocyanate would show a complex multiplet in the aliphatic region (typically 1.2-1.8 ppm) corresponding to the fourteen methylene protons of the cyclooctyl ring. The proton on the carbon attached to the isocyanate group would appear as a downfield multiplet.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the isocyanate group in the range of 120-130 ppm. The carbons of the cyclooctyl ring would appear in the aliphatic region.

Safety and Handling

Isocyanates are toxic and require careful handling in a well-ventilated fume hood.[4]

-

Inhalation: Isocyanates are potent respiratory sensitizers and can cause asthma-like symptoms upon inhalation.[4]

-

Skin and Eye Contact: They are irritants to the skin and eyes. Prolonged contact can lead to sensitization.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, must be worn at all times. In case of inadequate ventilation, a respirator should be used.

-

Storage: Cyclooctyl isocyanate should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent reaction with moisture. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines.

Conclusion

Cyclooctyl isocyanate is a valuable and versatile reagent with a well-defined reactivity profile. Its utility in synthesizing a diverse range of organic molecules, particularly those containing urethane and urea linkages, makes it a significant tool for researchers in organic synthesis, polymer science, and medicinal chemistry. A comprehensive understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective and responsible use in the laboratory and in industrial applications.

References

-

Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. (2020). Polymers (Basel). [Link]

-

Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules. [Link]

-

Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. (1986). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Figure S114. 1 H and 13 C NMR spectra of 8d. Related to Figure 5. (2021). ResearchGate. [Link]

-

One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2014). Beilstein Journal of Organic Chemistry. [Link]

-

Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2021). PCI Magazine. [Link]

-

Medicinal Chemistry of Isocyanides. (2021). Chemical Reviews. [Link]

-

Polymerization and co-polymerization of cyclic urethanes and ureas. (2024). Request PDF. [Link]

-

Medicinal Chemistry of Isocyanides. (2021). PubMed. [Link]

-

Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1 plotted against time. (n.d.). ResearchGate. [Link]

-

ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. (n.d.). ISMAR. [Link]

-

The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. (1971). ResearchGate. [Link]

-

Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. (1987). Environmental Health Perspectives. [Link]

-

Synthesis and characterization of hyperbranched poly(urea-urethane)s. (2005). Qucosa - TU Dresden. [Link]

-

Cyclooctane. (n.d.). NIST WebBook. [Link]

-

13C Solution NMR Spectra of Poly(ether)urethanes. (1993). DTIC. [Link]

-

Isocyanate - SDS. (2015). Life Specialty Coatings. [Link]

-

Medicinal Chemistry In The Path Of Drug Discovery. (2023). Journal of Pharmaceutical Negative Results. [Link]

-

Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. (1988). Semantic Scholar. [Link]

-

Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. (2011). RWTH Publications. [Link]

-

An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. (2006). CDC Stacks. [Link]

-

Isocyanates: Physical & Chemical Properties. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Medicinal Chemistry & Computer Aided Drug Designing. (2013). Hilaris Publisher. [Link]

-

Kinetic Studies on the Urethane Reaction of Propanediol with Isocyanate in Nitrogenous Solvents. (2019). ResearchGate. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. [Link]

-

Reaction of OH with Aliphatic and Aromatic Isocyanates. (2023). ResearchGate. [Link]

-

1H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry. [Link]

-

Octyl isocyanate. (n.d.). PubChem. [Link]

-

FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. (n.d.). ResearchGate. [Link]

-

From a Marine Natural Product to Synthetic Cyclooxygenase-1 Inhibitors by Automated De Novo Design. (2021). Research Collection. [Link]

-

Cyclooctane. (n.d.). PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isocyanates: Physical & Chemical Properties [iloencyclopaedia.org]

- 4. biosynth.com [biosynth.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 292-64-8 CAS MSDS (Cyclooctane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. tud.qucosa.de [tud.qucosa.de]

- 8. experts.umn.edu [experts.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. pcimag.com [pcimag.com]

- 12. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. researchgate.net [researchgate.net]

A Spectroscopic Guide to 4-Methoxy-2-nitroaniline (CAS 96-96-8): Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Methoxy-2-nitroaniline (CAS 96-96-8), a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2][3] For researchers, scientists, and professionals in drug development, a comprehensive understanding of the molecular structure of this compound is paramount for quality control and reaction monitoring. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established analytical principles.

Molecular Structure and Spectroscopic Overview

4-Methoxy-2-nitroaniline is a substituted aniline with the molecular formula C₇H₈N₂O₃.[4][5] Its structure, featuring an aromatic ring with methoxy, amino, and nitro functional groups, gives rise to a unique spectroscopic fingerprint. The interplay of these electron-donating (methoxy and amino) and electron-withdrawing (nitro) groups significantly influences the chemical environment of the constituent atoms, which is directly observable in the NMR, IR, and mass spectra.[6]

Chemical Structure of 4-Methoxy-2-nitroaniline:

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

IR Spectral Data

The IR spectrum of 4-Methoxy-2-nitroaniline shows characteristic absorption bands for the N-H, C-H, N=O, C=C, and C-O bonds.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| -NH₂ | Symmetric & Asymmetric Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (-OCH₃) | Stretching | 2850-3000 |

| -NO₂ | Asymmetric Stretching | 1500-1550 |

| -NO₂ | Symmetric Stretching | 1300-1350 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-O-C | Asymmetric Stretching | 1200-1275 |

| C-O-C | Symmetric Stretching | 1000-1075 |

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, ATR). [1]

Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum over the range of 4000-400 cm⁻¹. [1]4. Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

-

Caption: Workflow for FTIR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Mass Spectral Data

The electron ionization (EI) mass spectrum of 4-Methoxy-2-nitroaniline will show the molecular ion peak (M⁺) and several fragment ions.

| m/z | Assignment |

| 168 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₃]⁺ |

| 122 | [M - NO₂]⁺ |

The molecular ion peak at m/z 168 corresponds to the molecular weight of 4-Methoxy-2-nitroaniline (168.15 g/mol ). [4][5]The fragmentation pattern is consistent with the loss of a methyl group (-CH₃) and a nitro group (-NO₂).

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation: Dissolve a small amount of 4-Methoxy-2-nitroaniline in a suitable volatile solvent (e.g., methanol, dichloromethane).

-

Instrumentation: Use a GC-MS system equipped with an appropriate capillary column (e.g., DB-5ms).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Use a temperature program to separate the components of the sample.

-

-

MS Detection:

-

The eluting compounds are introduced into the ion source of the mass spectrometer (typically using electron ionization at 70 eV).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The resulting mass spectrum for the GC peak corresponding to 4-Methoxy-2-nitroaniline is analyzed to identify the molecular ion and major fragment ions.

Caption: General workflow for GC-MS analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 4-Methoxy-2-nitroaniline. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a benchmark for quality assessment. This guide serves as a foundational resource for scientists and researchers working with this important chemical intermediate, enabling them to confidently identify and characterize 4-Methoxy-2-nitroaniline in their various applications.

References

-

PubChem. (n.d.). 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-N-methyl-2-nitrobenzenamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-methoxy-2-nitroaniline (C7H8N2O3). Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 4-Methoxy-2-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Photograph of the 4-methoxy-2-nitroaniline single crystal. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-methoxy-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reaction Mechanisms of Cyclooctyl Isocyanate with Nucleophiles

Introduction: The Unique Profile of Cyclooctyl Isocyanate

Cyclooctyl isocyanate is a key chemical intermediate characterized by its eight-carbon cycloaliphatic ring attached to a highly reactive isocyanate (-N=C=O) functional group. Its distinct molecular architecture—combining the bulk and conformational complexity of the cyclooctyl moiety with the electrophilicity of the isocyanate—governs its utility in the synthesis of specialized polymers, pharmaceutical intermediates, and fine chemicals. This guide provides an in-depth exploration of the core reaction mechanisms of cyclooctyl isocyanate with common nucleophiles, offering field-proven insights for researchers, scientists, and drug development professionals.

Unlike aromatic isocyanates, where the -NCO group's reactivity is enhanced by resonance stabilization, cyclooctyl isocyanate is an aliphatic isocyanate. This classification dictates a lower intrinsic reactivity, which in turn offers superior control and selectivity in many synthetic applications.[1][2] Furthermore, products derived from aliphatic isocyanates exhibit excellent resistance to UV degradation, a critical feature for durable materials.[3][4] The large cyclooctyl ring introduces significant steric hindrance around the reactive center, influencing reaction kinetics and catalyst selection.[5][6] Understanding these electronic and steric factors is paramount to designing and optimizing synthetic protocols.

The conformational flexibility of the cyclooctane ring, which preferentially adopts a low-energy boat-chair conformation, also plays a subtle but important role.[7] In its most stable state, the isocyanate substituent is expected to occupy a pseudo-equatorial position, minimizing steric strain and making it accessible for nucleophilic attack.[7] This guide will dissect these principles through the lens of its reactions with primary amines, alcohols, and water.

The Fundamental Reaction: Nucleophilic Addition to the Isocyanate Group

The chemistry of cyclooctyl isocyanate is dominated by the nucleophilic addition to the electrophilic carbon atom of the isocyanate group. The cumulative double bonds in the -N=C=O moiety result in a high electron density on the oxygen and nitrogen atoms and a partial positive charge on the central carbon, making it a prime target for nucleophiles.

The generally accepted mechanism involves a two-step process:

-

Nucleophilic Attack: The nucleophile (e.g., an amine, alcohol, or water) attacks the electrophilic carbonyl carbon of the isocyanate.

-

Proton Transfer: A subsequent rapid proton transfer from the nucleophile to the nitrogen atom of the isocyanate yields the final stable addition product.[8][9]

The relative rate of these reactions is highly dependent on the nucleophilicity of the attacking species.

Reaction with Primary Amines: Formation of Substituted Ureas

The reaction between cyclooctyl isocyanate and a primary amine (R'-NH₂) is a rapid and typically exothermic process that yields a stable N,N'-disubstituted urea. This reaction is one of the most facile in isocyanate chemistry.

Mechanism and Causality

Amines are highly potent nucleophiles for isocyanates. The reaction proceeds swiftly, often at room temperature, and generally does not require a catalyst.[1] The high basicity and nucleophilicity of the amine's lone pair of electrons drive the efficient attack on the isocyanate's carbonyl carbon.

The causality for this high reactivity is twofold:

-

High Nucleophilicity: The nitrogen atom in a primary amine is a strong nucleophile, readily initiating the addition reaction.

-

Thermodynamic Stability: The resulting urea linkage is a highly stable functional group, providing a strong thermodynamic driving force for the reaction.

Sources

- 1. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wernerblank.com [wernerblank.com]

- 3. umicoatings.com [umicoatings.com]

- 4. pflaumer.com [pflaumer.com]

- 5. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]

Thermal stability and decomposition of cyclooctyl isocyanate

An In-depth Technical Guide to the Thermal Stability and Decomposition of Cyclooctyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctyl isocyanate is a valuable reagent in organic synthesis and drug development, prized for its role in forming stable urea and urethane linkages. However, the highly reactive nature of the isocyanate functional group (–N=C=O) necessitates a thorough understanding of its thermal stability and decomposition pathways to ensure safe handling, storage, and application. This guide provides a comprehensive overview of the factors governing the thermal behavior of cyclooctyl isocyanate, details the analytical methodologies for its characterization, and outlines the postulated decomposition mechanisms based on established isocyanate chemistry.

Introduction to Cyclooctyl Isocyanate: A Profile

Cyclooctyl isocyanate (C₉H₁₅NO) is a cycloaliphatic isocyanate featuring an eight-carbon ring structure.[1] This structure confers a unique combination of steric bulk and reactivity, making it a useful building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The isocyanate group is an electrophile, highly susceptible to reaction with nucleophiles such as alcohols, amines, and water.[2] Understanding its thermal limits is critical, as uncontrolled decomposition can lead to pressure buildup in storage, release of hazardous materials, and compromised purity of reaction products.

Heating of isocyanate-containing materials can release isocyanate vapors and other decomposition products into the atmosphere.[3] Therefore, a proactive approach to characterizing thermal stability is not just a matter of scientific rigor but a critical safety imperative.

Fundamental Reactivity of the Isocyanate Group

The thermal stability of cyclooctyl isocyanate is intrinsically linked to the reactivity of the –N=C=O group. Several key reactions can occur, particularly at elevated temperatures or in the presence of contaminants.

-

Reaction with Water (Hydrolysis): Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide gas.[2][4] This is a critical reaction to control, as the generation of CO₂ can lead to dangerous pressure buildup in sealed containers. The resulting cyclooctylamine is also a reactive species.

-

Reaction with Alcohols: The reaction with an alcohol yields a stable urethane linkage.[2] This is often the desired reaction in synthetic applications.

-

Reaction with Amines: Isocyanates react with primary or secondary amines to form substituted ureas.[2] The amine produced from hydrolysis can react with remaining isocyanate, leading to the formation of di(cyclooctyl)urea.

-

Dimerization and Trimerization: Isocyanates can react with themselves, especially upon heating or in the presence of certain catalysts. Dimerization leads to the formation of a uretidinedione, while trimerization produces a highly stable, six-membered isocyanurate ring.[2][5] Isocyanurates are known to be significantly more thermally stable than their parent isocyanates.[5][6]

These fundamental reactions form the basis of the decomposition pathways observed under thermal stress.

Postulated Thermal Decomposition Pathways

Pathway A: Hydrolysis and Subsequent Reactions

This pathway is initiated by the presence of moisture.

Caption: Thermal trimerization of cyclooctyl isocyanate.

Pathway C: High-Temperature Fragmentation

At significantly higher temperatures, cleavage of the urethane or urea linkages formed during initial decomposition can occur, potentially regenerating isocyanate groups or leading to further fragmentation. [6][8]The decomposition of substituted ureas can yield an isocyanate and an amine. [9]This process is complex and can result in a mixture of products.

Assessing Thermal Stability: A Methodological Approach

To quantitatively assess the thermal stability of cyclooctyl isocyanate, a combination of thermoanalytical techniques is employed. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).

Experimental Workflow

The general workflow for analyzing thermal stability involves careful sample preparation followed by analysis using calibrated instruments under a controlled atmosphere (typically inert, like nitrogen, to isolate thermal decomposition from oxidative processes).

Caption: Standard workflow for TGA and DSC analysis.

Step-by-Step Protocols

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material loses mass due to decomposition and volatilization.

-

Protocol:

-

Tare a TGA-compatible pan (typically aluminum or platinum).

-

In an inert atmosphere (glovebox), accurately weigh 5-10 mg of cyclooctyl isocyanate into the pan.

-

Hermetically seal the pan to prevent premature reaction with atmospheric moisture.

-

Load the sample into the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 500°C) at a constant rate (e.g., 10°C/min). [10] 7. Record the mass of the sample as a function of temperature.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying exothermic (heat-releasing) or endothermic (heat-absorbing) events. Decomposition is typically exothermic.

-

Protocol:

-

Prepare a sample in a hermetically sealed DSC pan as described for TGA.

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Heat the sample and reference pans under a controlled nitrogen atmosphere using the same temperature program as the TGA analysis. [11] 4. Record the differential heat flow between the sample and the reference.

-

Data Interpretation and Key Stability Parameters

The data from TGA and DSC analyses provide quantitative measures of thermal stability. While specific data for cyclooctyl isocyanate is not available from the search, the following table presents an illustrative dataset based on typical values for similar aliphatic isocyanates.

| Parameter | Symbol | Illustrative Value | Significance | Analytical Method |

| Onset Decomposition Temp. | Td (onset) | ~180 - 220 °C | The temperature at which significant mass loss begins. A primary indicator of thermal stability. | TGA |

| Peak Decomposition Temp. | Td (peak) | ~250 °C | The temperature at which the rate of mass loss is maximal. | TGA (Derivative Curve) |

| Residual Mass | % Mass | < 5% at 500°C | Indicates the amount of non-volatile residue remaining after decomposition. | TGA |

| Enthalpy of Decomposition | ΔHd | -150 to -300 J/g | The total heat released during decomposition. A higher magnitude indicates a more energetic (and potentially hazardous) event. | DSC |

| Peak Exotherm Temperature | Tp | ~255 °C | The temperature at which the rate of heat release is maximal. Correlates with Td (peak). | DSC |

Note: The values in this table are illustrative and should be confirmed by experimental analysis for cyclooctyl isocyanate.

Safe Handling, Storage, and Emergency Procedures

Proper handling and storage are paramount to prevent premature decomposition and ensure safety. [12]

-

Storage: Store cyclooctyl isocyanate in a cool, dry, well-ventilated area, away from sources of heat, ignition, and direct sunlight. [12][13]Containers must be kept tightly closed to prevent moisture ingress. [13]Storage under an inert gas like nitrogen is recommended.

-

Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood. [3][14] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber, nitrile), safety goggles, and a lab coat. [3][15] * Avoid contact with skin, eyes, and clothing. [16]Isocyanates are sensitizers and can cause allergic skin or respiratory reactions. [16][17] * Ground and bond containers when transferring material to prevent static discharge. [17]* Incompatible Materials: Avoid contact with water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents. [4][17]* Spill & Decontamination: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Treat the absorbed material with a decontamination solution (e.g., a mixture of water, ammonia, and detergent) to neutralize the isocyanate before disposal. [12]

-

Conclusion

While cyclooctyl isocyanate is a potent synthetic tool, its utility is matched by its inherent reactivity. A comprehensive understanding of its thermal stability is essential for safe and effective use. The primary decomposition pathways are initiated by moisture and heat, leading to the formation of amines, ureas, and carbon dioxide, or trimerization to a stable isocyanurate. Standard thermoanalytical techniques like TGA and DSC are indispensable for quantifying the onset of decomposition and the energy released. By adhering to rigorous analytical characterization and strict safety protocols for handling and storage, researchers can mitigate the risks associated with this valuable compound and ensure the integrity of their scientific endeavors.

References

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

-

Government of Canada. (2022). Isocyanates: Control measures guideline. Retrieved from [Link]

-

Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. Retrieved from [Link]

-

European Agency for Safety and Health at Work. (2013). Isocyanates. OSHwiki. Retrieved from [Link]

-

Boutin, M., et al. (2013). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Chem Service. (2015). Safety Data Sheet - Cyclohexyl isocyanate. Retrieved from [Link]

-

Sandia National Labs. (n.d.). Thermal Decomposition Mechanisms of Epoxies and Polyurethanes. OSTI.GOV. Retrieved from [Link]

-

Ledesma, E. B., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). Safety Data Sheet - MONDUR 1566. Retrieved from [Link]

-

ResearchGate. (n.d.). The Thermal Decomposition of Isocyanurates. Retrieved from [Link]

-

Boldyrev, A. A., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. Retrieved from [Link]

-

Uchimaru, T., et al. (2020). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. The Royal Society of Chemistry. Retrieved from [Link]

-

Kirby, P., & McGuigan, H. (1980). Formation of isocyanates by deoxygenation of C-nitrosocarbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Uchimaru, T., et al. (2020). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). Retrieved from [Link]

-

Hossan, M. S., et al. (2022). Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Decomposition temperatures of poly(isocyanate) for different heating rates. Retrieved from [Link]

-

Nikje, M. M. A., et al. (n.d.). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. PMC - NIH. Retrieved from [Link]

- Denisov, E. T., & Afanas'ev, I. B. (n.d.). Mechanisms of Decomposition of Initiators.

-

PubChem. (n.d.). Cyclooctyl isocyanate (C9H15NO). Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

ResearchGate. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC study on the effect of isocyanates and catalysts on the HTPB cure reaction. Retrieved from [Link]

-

ResearchGate. (2019). Thermal Properties of Isocyanate as Particleboard's Adhesive. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA curves of poly(isocyanates) at various heating rates in nitrogen atmosphere. Retrieved from [Link]

-

PCI Magazine. (2002). DSC Technology: An Enhanced Tool for Coatings Analysis. Retrieved from [Link]

-

PMC - NIH. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]

-

MDPI. (2016). Statistical and Block Copolymers of n-Dodecyl and Allyl Isocyanate via Titanium-Mediated Coordination Polymerization: A Route to Polyisocyanates with Improved Thermal Stability. Retrieved from [Link]

-

ResearchGate. (n.d.). Isocyanate-based multicomponent reactions. Retrieved from [Link]

Sources

- 1. PubChemLite - Cyclooctyl isocyanate (C9H15NO) [pubchemlite.lcsb.uni.lu]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 4. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Control measures guide - Canada.ca [canada.ca]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Isocyanates - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]

- 15. icheme.org [icheme.org]

- 16. solutions.covestro.com [solutions.covestro.com]

- 17. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to the Solubility of Cyclooctyl Isocyanate in Common Organic Solvents

This guide provides a detailed analysis of the solubility characteristics of cyclooctyl isocyanate, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive understanding of solvent selection for this versatile compound.

Executive Summary

Cyclooctyl isocyanate (C₉H₁₅NO) is a cyclic aliphatic isocyanate featuring a non-polar eight-carbon ring and a highly reactive isocyanate functional group (-N=C=O).[1][2] This unique structure dictates its solubility, favoring miscibility with a wide range of aprotic organic solvents while exhibiting pronounced reactivity with protic solvents. Understanding these interactions is paramount for optimizing reaction conditions, ensuring sample integrity, and maximizing yield in synthetic processes. This guide outlines the predicted solubility profile, explores the critical role of solvent reactivity, and provides robust protocols for empirical solubility determination.

Physicochemical Profile of Cyclooctyl Isocyanate

A foundational understanding of cyclooctyl isocyanate's physical and chemical properties is essential for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO | [1] |

| Molecular Weight | 153.22 g/mol | [1][3] |

| Boiling Point | 217-218 °C | [3] |

| Density | 0.993 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4760 | [3] |

The molecule's structure is characterized by a large, non-polar cyclooctyl group, which imparts significant van der Waals forces and influences its interaction with solvents. The highly electrophilic carbon atom in the isocyanate group makes it susceptible to nucleophilic attack, a key factor in its reactivity.[4]

Predicted Solubility Profile

Based on the "like dissolves like" principle, the large, non-polar cyclooctyl ring suggests good solubility in non-polar and moderately polar aprotic solvents. The polar isocyanate group contributes to some affinity for more polar environments, but its reactivity often precludes the use of protic solvents.

Recommended (Aprotic) Solvents

Cyclooctyl isocyanate is expected to be fully miscible or exhibit high solubility in the following aprotic solvents. These solvents are recommended for creating stock solutions, performing reactions, and for analytical purposes.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Hydrocarbons | Toluene, Xylene, Hexane, Cyclohexane | High | The non-polar nature of these solvents aligns well with the large cyclooctyl group. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents offer a balance of moderate polarity and are aprotic, making them suitable for dissolving isocyanates. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Ethers are relatively inert and effective at solvating a wide range of organic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | While generally compatible, the potential for slow side reactions under certain conditions should be considered. |

| Esters | Ethyl Acetate, Butyl Acetate | High | Good general-purpose solvents for isocyanates. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The high polarity of these solvents can facilitate reactions, but their hygroscopic nature requires careful handling to prevent moisture contamination. |

Incompatible (Protic) Solvents: A Cautionary Note

A critical aspect of working with isocyanates is their high reactivity towards nucleophiles, particularly those containing active hydrogen atoms.[4] This reactivity makes protic solvents unsuitable for dissolving cyclooctyl isocyanate if the compound's integrity is to be maintained.

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): Alcohols react exothermically with isocyanates to form urethanes.[4][5][6] This reaction is often vigorous and can be explosive in the absence of an inert solvent.[7]

-

Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[4][6] This not only degrades the isocyanate but the resulting amine can further react with remaining isocyanate to form a urea.[4]

-

Primary and Secondary Amines: These react rapidly with isocyanates to form ureas.[4]

This inherent reactivity is a cornerstone of polyurethane and polyurea chemistry but is a significant consideration when simple dissolution is the goal.[4]

Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for precise applications. The following protocols provide a framework for both qualitative and quantitative solubility assessment.

Workflow for Solubility Determination

The following diagram illustrates a systematic approach to determining the solubility of cyclooctyl isocyanate.

Caption: A two-phase workflow for determining the solubility of cyclooctyl isocyanate.

Detailed Experimental Protocol for Qualitative Solubility

-

Preparation : Dispense 1.0 mL of the selected aprotic solvent into a clear glass vial.

-

Addition of Solute : Carefully add 100 µL of cyclooctyl isocyanate to the solvent.

-

Mixing : Cap the vial and vortex for 1-2 minutes at room temperature.[8]

-

Observation : Visually inspect the solution against a dark background. A clear solution with no visible droplets or cloudiness indicates miscibility at this concentration.[8]

Detailed Experimental Protocol for Quantitative Solubility (Shake-Flask Method)

This protocol is adapted from established methods for determining the solubility of solids in liquids and can be applied to liquid solutes.[9][10]

-

System Preparation : Add an excess of cyclooctyl isocyanate to a known volume of the chosen solvent in a sealed, temperature-controlled vessel.

-

Equilibration : Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10] The presence of undissolved solute should be visible.

-

Phase Separation : Cease agitation and allow the phases to separate. If necessary, centrifuge the sample to pellet any undissolved material.

-

Sampling : Carefully extract a known volume of the clear, saturated supernatant.

-

Analysis : Dilute the sample with a suitable solvent and determine the concentration of cyclooctyl isocyanate using a validated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an appropriate standard curve.[11]

-

Calculation : Calculate the solubility in units such as mg/mL or mol/L.

Logical Framework for Solvent Selection

The choice of solvent is not merely about dissolution but also about compatibility with downstream applications. The following decision tree provides a logical guide for solvent selection.

Caption: Decision tree for selecting an appropriate solvent for cyclooctyl isocyanate.

Safety and Handling Considerations

Cyclooctyl isocyanate is a hazardous chemical. It is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and eye irritation, and may cause allergic skin reactions or asthma-like symptoms if inhaled.[12][13]

-

Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[12][14] Respiratory protection may be necessary if vapors are generated.[12]

-

Moisture Sensitivity : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

Conclusion

The solubility of cyclooctyl isocyanate is governed by its dual nature: a large non-polar aliphatic ring and a highly reactive electrophilic isocyanate group. It exhibits excellent solubility in a broad range of common aprotic organic solvents, including hydrocarbons, ethers, and chlorinated solvents. However, its pronounced reactivity with protic solvents like water and alcohols necessitates their strict exclusion when simple dissolution is required. The experimental protocols and decision-making frameworks provided in this guide offer researchers the tools to make informed, effective, and safe solvent choices for their specific applications.

References

-

Wikipedia. Isocyanate. [Link]

-

Folas, G. et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Slideshare. (2015). solubility experimental methods.pptx. [Link]

-

Buckley, P. et al. (2001). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A. [Link]

-

Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1957). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society. [Link]

-

Chem Service. (2015). SAFETY DATA SHEET - Cyclohexyl isocyanate. [Link]

-

ResearchGate. (2025). Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]

-

Covestro. (2021). SAFETY DATA SHEET - MONDUR 1566. [Link]

-

Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76616, Octyl isocyanate. [Link]

-

PubChemLite. Cyclooctyl isocyanate (C9H15NO). [Link]

-

MDPI. (2021). Effects of Organic Solvent on Curing Behavior and Storage Stability for Waterborne Paint Containing Catalyst Encapsulated in Micelles. [Link]

-

ResearchGate. (2006). INTERACTIONS OF ORGANIC SOLVENTS WITH POLYURETHANE. Journal of Macromolecular Science, Part C: Polymer Reviews. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - Cyclooctyl isocyanate (C9H15NO) [pubchemlite.lcsb.uni.lu]

- 3. 4747-70-0 CAS MSDS (CYCLOOCTYL ISOCYANATE 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 6. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. CYCLOHEXYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. biosynth.com [biosynth.com]

A Comprehensive Technical Guide to the Safe Handling of Cyclooctyl Isocyanate for Research and Drug Development Professionals

Foreword: A Proactive Stance on Isocyanate Safety

Cyclooctyl isocyanate, a member of the highly reactive isocyanate family, presents unique opportunities in the synthesis of novel compounds within the pharmaceutical and life sciences sectors. Its utility, however, is intrinsically linked to a comprehensive understanding and rigorous application of safety protocols. This guide is designed to provide researchers, scientists, and drug development professionals with a deep, technically-grounded framework for the safe handling of cyclooctyl isocyanate. Our approach moves beyond a mere checklist of precautions, instead fostering a culture of safety built on a foundation of scientific understanding and proactive risk mitigation.

Understanding Cyclooctyl Isocyanate: Physicochemical Properties and Reactivity

Cyclooctyl isocyanate (C9H15NO) is a valuable reagent due to the high reactivity of the isocyanate functional group (-N=C=O).[1][2] This reactivity, however, is also the source of its primary hazards. The electrophilic carbon atom in the isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water.[2] The reaction with water is of particular concern in a laboratory setting as it can lead to the formation of an unstable carbamic acid which decomposes to an amine and carbon dioxide gas. This can cause pressure buildup in sealed containers.[3]

| Property | Value | Source |

| CAS Number | 4747-70-0 | [1] |

| Molecular Formula | C9H15NO | [1] |

| Molecular Weight | 153.22 g/mol | [1] |

| Appearance | Yellowish liquid with an irritating odor | [3] |

| Boiling Point | 334-338 °F (168-170 °C) at 760 mmHg | [3] |

| Flash Point | 127 °F (53 °C) | [3] |

| Water Solubility | Reacts with water | [3] |

It is crucial to note that while specific toxicological data for cyclooctyl isocyanate is not extensively documented in publicly available literature, the hazards should be assumed to be similar to other isocyanates, which are known to be potent respiratory and skin sensitizers.[4][5]

Hazard Identification and Risk Assessment: A Multifaceted Threat

The primary health hazards associated with isocyanates, and by extension cyclooctyl isocyanate, are respiratory and dermal sensitization.[4][5]

-

Respiratory Sensitization : Inhalation of isocyanate vapors or aerosols can lead to a severe allergic reaction in the respiratory tract, a condition known as occupational asthma.[4] Initial symptoms may include coughing, wheezing, shortness of breath, and chest tightness.[6] Once an individual is sensitized, even exposure to minute concentrations can trigger a severe asthmatic attack.[7]

-

Dermal Sensitization : Direct contact with the skin can cause irritation, and repeated exposure can lead to an allergic skin reaction (dermatitis).[4] More critically, skin exposure can also contribute to the development of respiratory sensitization.[8]

-

Eye Irritation : Isocyanates are lachrymators, meaning they can cause severe eye irritation, tearing, and in some cases, permanent damage.[6][9]

-

Acute Toxicity : While sensitization is the primary concern, acute inhalation of high concentrations of isocyanates can be fatal.

Logical Framework for Risk Assessment

A thorough risk assessment is the cornerstone of safe handling. This involves not just identifying the hazards of the chemical itself, but also evaluating the specific procedures in which it will be used.

Caption: A logical workflow for assessing the risks associated with handling cyclooctyl isocyanate.

Exposure Control and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls should always be applied, with engineering controls being the primary line of defense, supplemented by administrative controls and, finally, personal protective equipment.

Engineering Controls

-

Chemical Fume Hood : All work with cyclooctyl isocyanate must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9] The face velocity of the fume hood should be regularly monitored.

-

Ventilation : The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[10]

Administrative Controls

-

Standard Operating Procedures (SOPs) : Detailed SOPs for all experimental procedures involving cyclooctyl isocyanate must be written and approved. These SOPs should include specific safety precautions.

-

Training : All personnel who will handle cyclooctyl isocyanate must receive comprehensive training on its hazards, safe handling procedures, and emergency response.[6]

-

Restricted Access : Areas where cyclooctyl isocyanate is stored and handled should be clearly marked and access restricted to authorized personnel.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant gloves such as nitrile or butyl rubber.[12] Thin latex gloves are not suitable.[13] | To prevent skin contact and dermal sensitization. |

| Eye Protection | Chemical safety goggles and a full-face shield.[12] | To protect the eyes from splashes and vapors. |

| Lab Coat | A chemically resistant lab coat or coveralls. | To protect the skin and personal clothing from contamination. |

| Respiratory Protection | A full-face respirator with organic vapor cartridges may be necessary for certain high-risk procedures, such as when heating the material or in case of a spill.[12] A supplied-air respirator provides the highest level of protection.[11] | To prevent inhalation of vapors and aerosols, especially in situations where engineering controls may not be sufficient. |

Safe Handling and Storage Procedures: A Step-by-Step Approach

Adherence to a strict protocol is paramount when handling cyclooctyl isocyanate.

Preparation and Handling Workflow

Caption: A step-by-step workflow for the safe handling of cyclooctyl isocyanate.

Storage Requirements

-

Store cyclooctyl isocyanate in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

-

It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).

-

Store away from incompatible materials such as alcohols, amines, strong acids, strong bases, and oxidizing agents.[6]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures: Preparedness is Key

Rapid and correct response to an emergency can significantly mitigate the consequences of an incident.

Spills

-

Evacuate : Immediately evacuate all non-essential personnel from the spill area.[6]

-

Ventilate : Ensure the area is well-ventilated, but do not use fans that could increase the dispersion of vapors.

-

PPE : Don the appropriate PPE, including respiratory protection.

-

Containment : For small spills, cover with an inert absorbent material such as activated charcoal adsorbent.[6] Do not use water or wet methods.[6]

-

Neutralization : A decontamination solution can be prepared to neutralize the isocyanate. A common formulation is a mixture of 5-10% sodium carbonate and 0.5% liquid detergent in water. Apply the solution to the spill area and allow it to react for at least 10 minutes.

-

Cleanup : Collect the absorbed material and decontamination solution in a sealed container for proper disposal as hazardous waste.[6]

-

Decontaminate : Thoroughly decontaminate the spill area and all equipment used in the cleanup.

Exposure

-

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[14]

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention.

-

Eye Contact : Immediately flush the eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[9]

Fire

-

Cyclooctyl isocyanate is a combustible liquid.[6]

-

Use dry chemical, CO2, or alcohol-resistant foam to extinguish a fire.[6] Do NOT use water , as it will react with the isocyanate to produce toxic gases.[6]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

-

Containers may explode in a fire.[6] Use a water spray to keep fire-exposed containers cool.[6]

Disposal of Cyclooctyl Isocyanate Waste

All cyclooctyl isocyanate waste, including empty containers and contaminated materials, must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[6] Do not mix isocyanate waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

Health Surveillance: A Long-Term Commitment

Given the sensitizing nature of isocyanates, a health surveillance program is recommended for all personnel who may be exposed.[15] This may include:

-

Baseline and periodic lung function tests (spirometry). [4]

-

Medical questionnaires to assess for respiratory symptoms.

-

Skin examinations to check for signs of dermatitis. [4]

Any individual who develops symptoms of sensitization should be removed from any further work with isocyanates and receive a thorough medical evaluation.

Conclusion: Fostering a Culture of Safety